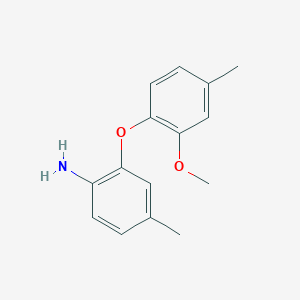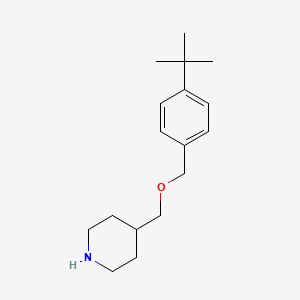
4-(2-Ethyl-1-piperidinyl)aniline
Übersicht
Beschreibung
“4-(2-Ethyl-1-piperidinyl)aniline” is a chemical compound with the molecular formula C13H20N2 . It is one of the important synthetic fragments for designing drugs and plays a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines, including “4-(2-Ethyl-1-piperidinyl)aniline”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .Molecular Structure Analysis
The molecular structure of “4-(2-Ethyl-1-piperidinyl)aniline” consists of 13 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms . The molecular weight is 204.311 Da .Chemical Reactions Analysis
Piperidines, including “4-(2-Ethyl-1-piperidinyl)aniline”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Ethyl-1-piperidinyl)aniline” include a molecular weight of 204.32 . It is a powder at room temperature . The melting point is 43-44°C .Wissenschaftliche Forschungsanwendungen
Drug Design and Synthesis
Piperidine derivatives, including “4-(2-Ethyl-1-piperidinyl)aniline”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .
Antiviral Applications
Piperidine derivatives have also been used in the development of antiviral drugs . Their unique structure allows them to interact with various viral proteins, inhibiting their function and preventing viral replication .
Antimalarial Applications
Some piperidine derivatives have shown potential as antimalarial agents . For example, novel 1,4 disubstituted piperidine derivatives were tested for their activity against chloroquine sensitive and chloroquine resistant strains of P. falciparum .
Antimicrobial and Antifungal Applications
Piperidine derivatives are also being utilized as antimicrobial and antifungal agents . Their unique structure allows them to interact with various microbial proteins, inhibiting their function and preventing microbial growth .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used in the development of analgesic and anti-inflammatory drugs . Their unique structure allows them to interact with various pain and inflammation pathways, providing relief .
Anti-Alzheimer Applications
Piperidine derivatives are being utilized in different ways as anti-Alzheimer agents . Their unique structure allows them to interact with various proteins involved in Alzheimer’s disease, potentially slowing its progression .
Antipsychotic Applications
Piperidine derivatives have been used in the development of antipsychotic drugs . Their unique structure allows them to interact with various neurotransmitter systems in the brain, potentially helping to manage symptoms of various psychiatric disorders .
Wirkmechanismus
While the specific mechanism of action for “4-(2-Ethyl-1-piperidinyl)aniline” is not mentioned in the search results, piperidine derivatives are known to play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Safety and Hazards
Zukünftige Richtungen
Piperidines, including “4-(2-Ethyl-1-piperidinyl)aniline”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future .
Eigenschaften
IUPAC Name |
4-(2-ethylpiperidin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-12-5-3-4-10-15(12)13-8-6-11(14)7-9-13/h6-9,12H,2-5,10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWIXRNBRRJERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethyl-1-piperidinyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Fluoro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172293.png)
![Methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]-acetate](/img/structure/B3172300.png)

![3-[(2,4-Difluorophenoxy)methyl]piperidine](/img/structure/B3172312.png)

![4-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B3172332.png)
![4-[(3-Nitrophenoxy)methyl]piperidine](/img/structure/B3172336.png)
![4-[(3-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3172338.png)
![4-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B3172339.png)